Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
Description
Systematic IUPAC Nomenclature and Structural Representation
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The IUPAC name is derived using substitutive nomenclature rules:
- Parent structure : 1,3,4-thiadiazole (a heterocycle with sulfur at position 1, nitrogen at positions 3 and 4).
- Substituents :
- A methyl group (-CH₃) at position 5 of the thiadiazole ring.
- A methylamine group (-CH₂NHCH₃) attached to the methyl substituent at position 2.
The systematic IUPAC name is N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine . The structural formula is represented as:
S
│
N═C─N
│ │
C─CH₂─NH─CH₃
│
CH₃
The SMILES notation is CC1=NN=C(S1)CNC , which encodes the connectivity of atoms.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following registries:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 933714-10-4 | Chemsrc |
| Molecular Formula | C₅H₉N₃S | PubChem (CID 173145881) |
| InChIKey | GNZURWXKDROCGL-UHFFFAOYSA-N | PubChem |
Alternative names include:
- This compound (preferred IUPAC name).
- N-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine (substitutive nomenclature).
No European Community (EC) number or DSSTox Substance ID is currently assigned to this compound in the reviewed sources.
Molecular Formula and Weight Analysis
The molecular formula C₅H₉N₃S corresponds to the following composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 5 | 12.01 | 60.05 |
| Hydrogen | 9 | 1.008 | 9.07 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 143.22 |
The calculated exact mass is 143.22 g/mol , consistent with experimental data. Isotopic distribution patterns include:
- M⁺ (143.22) : Base peak.
- M+1 (144.22) : ~5.6% abundance (due to ¹³C isotopes).
- M+2 (145.22) : ~0.8% abundance (from ³⁴S).
The compound’s monoisotopic mass (exact mass of the most abundant isotopic form) is 143.0497 g/mol , as derived from high-resolution mass spectrometry.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJRGJSLDCNZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction with Sulfuryl Chloride and Methylamine: One common method involves the reaction of sulfuryl chloride with methylamine to form 2-chloromethyl-5-methyl-1,3,4-thiadiazole.
Nitrosation and Reduction: Another method involves the nitrosation of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by reduction to obtain the target compound.
Industrial Production Methods
Industrial production methods for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
Thiadiazole derivatives, including methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, have been evaluated for their anticonvulsant properties. Studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against seizures induced by various methods such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, a derivative demonstrated an effective protective rate against seizures comparable to established anticonvulsants like valproic acid .
Antimicrobial Properties
The antimicrobial potential of thiadiazole derivatives has been well-documented. This compound has shown promising activity against various bacterial strains. Research indicates that derivatives with the thiadiazole structure exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 31.25 μg/mL |
| B | S. aureus | 15 μg/mL |
| C | P. aeruginosa | 20 μg/mL |
Anticancer Potential
Thiadiazole compounds have also been explored for their anticancer activities. Studies suggest that derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The ability to modify the thiadiazole ring enhances its cytotoxic effects against different cancer cell lines.
Herbicidal Activity
This compound has been investigated as a potential herbicide due to its structural properties that may interfere with plant growth mechanisms. Thiadiazole derivatives are known to exhibit herbicidal activity by inhibiting specific enzymatic pathways in plants .
Pest Control
The compound may also serve as an intermediate in the synthesis of agrochemicals aimed at pest control. Its ability to act on biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- In a study focused on anticonvulsant activity, derivatives were synthesized and tested in vivo using animal models, yielding significant results compared to traditional treatments .
- Research on antimicrobial efficacy demonstrated that certain thiadiazole derivatives exhibited MIC values lower than those of conventional antibiotics against resistant strains .
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, disrupting their normal function. This disruption can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiadiazole Ring
5-Methyl-1,3,4-thiadiazol-2-amine
- Structure: Lacks the methylaminomethyl group at position 2.
- Synthesis : Prepared from thiosemicarbazide, acetic acid, and HCl .
- Bioactivity : Exhibits antimicrobial activity against E. coli, B. subtilis, and C. albicans (MIC: 25–50 µg/mL) .
- Key Difference: Absence of the methylaminomethyl side chain reduces molecular weight (C₄H₆N₄S, 134.18 g/mol) and alters solubility, limiting its utility in CNS-targeting drugs compared to the target compound .
N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine
- Structure : Replaces the methyl group at position 5 with a phenyl group and introduces a benzimidazole-methylamine bridge.
- Synthesis : Derived from substituted aromatic aldehydes and thiosemicarbazide, followed by coupling with 2-chloromethyl benzimidazole .
- Key Difference : Increased steric bulk (C₁₇H₁₄N₆S , 334.39 g/mol) may reduce blood-brain barrier permeability compared to the more compact target compound .
Heterocyclic Core Modifications
5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine
- Structure : Fuses a thiazole ring to the thiadiazole core.
- Physicochemical Properties : Molecular formula C₆H₆N₄S₂ (198.27 g/mol) .
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Pharmacologically Active Derivatives
PDE10A Inhibitors (e.g., Compound 16)
- Structure : Features a pyridinyl cyclopropylmethoxy group linked to the thiadiazole-methylamine core.
- Bioactivity : Demonstrates potent PDE10A inhibition (IC₅₀ < 10 nM) for schizophrenia treatment .
- Key Difference : The extended aromatic system (C₁₈H₂₀N₆OS , 369.15 g/mol) enhances target affinity but increases synthetic complexity compared to the simpler target compound .
Antimicrobial Thiadiazole Derivatives
- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine.
- Structure : Incorporates a chlorobenzylidene Schiff base.
- Bioactivity : Exhibits antifungal activity against Aspergillus niger via membrane disruption .
- Key Difference : The Schiff base moiety introduces pH-dependent solubility, limiting oral bioavailability .
Comparative Data Table
Biological Activity
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl group on the thiadiazole ring enhances its reactivity and interaction with biological targets. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .
Antimicrobial Activity
The thiadiazole moiety has been linked to significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit activity against a range of pathogens:
- Bacterial Activity : this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
- Fungal Activity : The compound also demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, with notable inhibition zones in disk diffusion assays .
Anticancer Potential
Research has highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. This compound was evaluated for its potential to inhibit cell proliferation in human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays. Results indicated that certain concentrations led to significant reductions in cell viability .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Evaluation : A study assessed various 2-amino-thiadiazole derivatives for their antimicrobial activity. Compounds with substitutions at the amine group exhibited varying levels of effectiveness against different bacterial strains .
- Cytotoxicity Assessment : In vitro studies demonstrated that modified thiadiazole compounds could induce apoptosis in cancer cells. For instance, derivatives synthesized with specific functional groups showed enhanced cytotoxicity compared to their parent compounds .
- Mechanistic Insights : The mechanism underlying the biological activity of these compounds often involves interaction with microbial enzymes or disruption of cellular processes in cancer cells. The presence of the thiadiazole ring is critical for these interactions due to its electron-withdrawing properties and ability to form stable complexes with biological macromolecules .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, and how are intermediates validated?
- Methodological Answer : A one-step synthesis using toluene-2-sulfonic acid as a catalyst and methanol as a solvent under reflux (24 hours) is described for related thiadiazole derivatives. Post-reaction, unreacted alcohol is removed under reduced pressure, and the product is recrystallized for purification. Structural validation of intermediates is achieved via ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm functional groups and connectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H/¹³C NMR and mass spectrometry are standard for confirming molecular structure. Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and supramolecular interactions. For example, SC-XRD analysis of analogous thiadiazole derivatives revealed dihedral angles between aromatic rings (e.g., 18.2°–30.3°) and hydrogen-bonded networks .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Tools like PRODA (Protein Design Algorithm) enable deterministic global minimization to predict enzyme-substrate binding for antibiotic synthesis (e.g., cefazolin production). Molecular dynamics simulations assess variant libraries for kinetic selectivity, guiding experimental prioritization of top candidates .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected dihedral angles) are addressed by cross-validating with multiple techniques. For instance, combining SC-XRD with DFT calculations resolves ambiguities in vibrational modes and electronic structures of thiadiazole derivatives .
Q. How are reaction conditions optimized to improve yield in thiadiazole functionalization?
- Methodological Answer : Systematic variation of catalysts (e.g., triethylamine for cycloadditions), solvents (acetone for recrystallization), and temperatures (363 K for condensation reactions) is critical. For example, ethanol/acetone solvent systems yield high-purity crystals for SC-XRD .
Q. What mechanistic insights guide the evaluation of this compound derivatives as antimicrobial agents?
- Methodological Answer : Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with bioactivity. In vitro assays (e.g., MIC tests) against bacterial/fungal strains are paired with molecular docking to identify target interactions .
Q. How does supramolecular packing influence the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
